molecular formula C17H22ClF3N2 B15344000 Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride CAS No. 29465-19-8

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride

Cat. No.: B15344000
CAS No.: 29465-19-8
M. Wt: 346.8 g/mol
InChI Key: DGYJZUBGLJLRQZ-UHFFFAOYSA-N
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Description

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride is a complex organic compound that features a trifluoromethyl group and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride typically involves multiple steps, starting from the preparation of the tetrahydrocarbazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The final step involves the quaternization of the nitrogen atom with dimethyl sulfate or a similar reagent to form the azanium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent, given its ability to modulate biological pathways.

    Industry: In materials science, the compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the tetrahydrocarbazole moiety can facilitate interactions with hydrophobic regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium bromide
  • Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium iodide

Uniqueness

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride is unique due to its specific combination of a trifluoromethyl group and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

29465-19-8

Molecular Formula

C17H22ClF3N2

Molecular Weight

346.8 g/mol

IUPAC Name

dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride

InChI

InChI=1S/C17H21F3N2.ClH/c1-21(2)10-11-22-14-8-4-3-6-12(14)16-13(17(18,19)20)7-5-9-15(16)22;/h5,7,9H,3-4,6,8,10-11H2,1-2H3;1H

InChI Key

DGYJZUBGLJLRQZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(CCCC2)C3=C(C=CC=C31)C(F)(F)F.[Cl-]

Origin of Product

United States

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